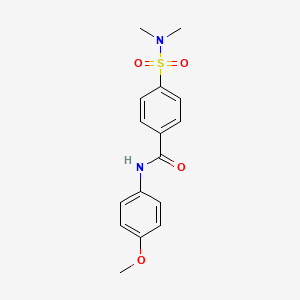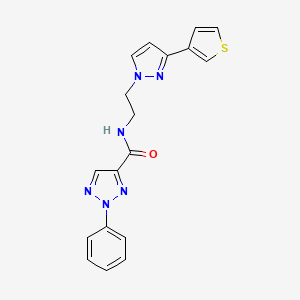
2-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide is a unique and complex chemical compound known for its potential applications across various fields of scientific research. This compound combines multiple functional groups, providing a platform for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide typically involves a multistep process. It generally starts with the synthesis of the 1H-pyrazole ring, followed by the introduction of the thiophene group. The triazole ring is then constructed using 1,3-dipolar cycloaddition reactions involving azides and alkynes. Finally, the carboxamide group is introduced through amidation reactions.
Industrial Production Methods
Scaling up the synthesis for industrial production requires optimization of each step to enhance yield and purity. This may involve adjustments in reaction temperature, solvent choice, and catalyst selection to streamline the process while maintaining safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: : It can undergo oxidation reactions to form corresponding oxides.
Reduction: : Reduction reactions can modify specific functional groups to their reduced forms.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, allowing the modification of the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: : Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: : Include halogenating agents like bromine or chlorinating agents for electrophilic substitutions.
Major Products Formed
The major products of these reactions vary based on the specific reagents and conditions used. Oxidation reactions generally yield oxide derivatives, while reduction reactions produce corresponding alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound's versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its diverse functional groups allow for a wide range of chemical transformations, making it a valuable tool in organic synthesis.
Biology
In biological research, 2-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide is studied for its potential bioactivity. It may interact with specific biological targets, leading to the development of new pharmaceuticals or bioactive agents.
Medicine
In medicine, this compound is of interest for its potential therapeutic effects. It might serve as a lead compound for developing new drugs targeting specific diseases or conditions. Its interaction with biological pathways can provide insights into disease mechanisms and treatment strategies.
Industry
Industrially, the compound's chemical reactivity makes it useful for producing specialty chemicals or materials. Its role in the synthesis of other compounds can support various industrial processes, including the manufacture of polymers, dyes, and other advanced materials.
Mechanism of Action
The compound's effects are exerted through its interaction with molecular targets within biological systems. This typically involves binding to specific proteins or enzymes, leading to changes in their activity. The precise pathways and targets can vary, but the compound's structure suggests potential interactions with receptors or enzymes involved in key biological processes.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-1H-1,2,3-triazole-4-carboxamide
N-(2-(1H-pyrazol-1-yl)ethyl)-2-phenyl-1,2,3-triazole-4-carboxamide
3-(2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethyl)-thiophene
Uniqueness
Compared to similar compounds, 2-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of functional groups. This structural complexity provides a broader range of reactivity and potential biological activity, making it a versatile and valuable compound for research and industrial applications. The inclusion of the thiophene group, in particular, adds to its distinctiveness, offering unique electronic and steric properties that enhance its utility in various applications.
Properties
IUPAC Name |
2-phenyl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6OS/c25-18(17-12-20-24(22-17)15-4-2-1-3-5-15)19-8-10-23-9-6-16(21-23)14-7-11-26-13-14/h1-7,9,11-13H,8,10H2,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNBMOHGEUQCFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCN3C=CC(=N3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

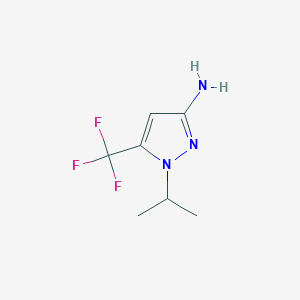
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2578251.png)
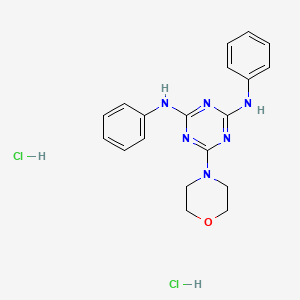
![1-(4-chlorophenyl)-3-[4-methyl-5-(4-phenylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]urea](/img/structure/B2578253.png)
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2578254.png)
![2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2578256.png)
![N-[4'-(2,4-DIMETHOXYBENZAMIDO)-3,3'-DIMETHOXY-[1,1'-BIPHENYL]-4-YL]-2,4-DIMETHOXYBENZAMIDE](/img/structure/B2578257.png)
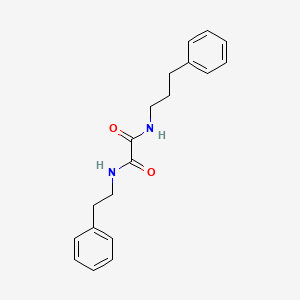
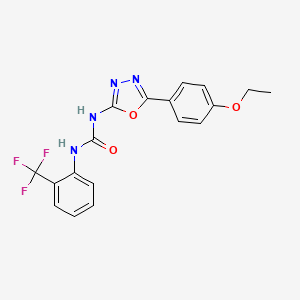
![N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)-4-methoxyphenyl)acetamide](/img/structure/B2578262.png)
![N-(5-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2578266.png)
